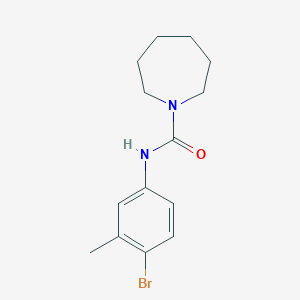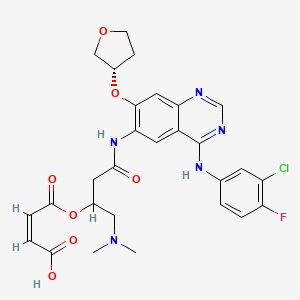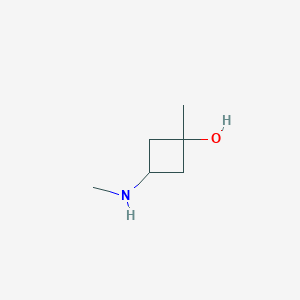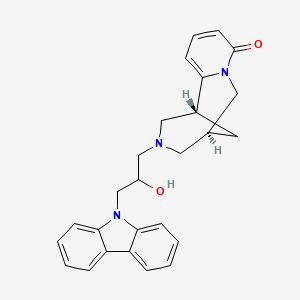![molecular formula C15H15BrCl2NO3P B14916110 Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate](/img/structure/B14916110.png)
Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate is an organophosphorus compound characterized by the presence of bromine, chlorine, and phosphonate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate typically involves the reaction of 4-bromoaniline with 3,4-dichlorobenzaldehyde, followed by the addition of dimethyl phosphite. The reaction is usually carried out under solvent-free conditions with a catalyst such as triethylamine hydrogen sulfate ([Et3NH][HSO4]) to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphonic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 4-bromophenyl phosphate: Similar in structure but lacks the dichlorophenyl group.
Diethyl (4-bromophenyl)phosphonate: Similar but with ethyl groups instead of methyl groups.
Pyrazoline derivatives: Compounds with similar biological activities but different core structures.
Uniqueness
Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H15BrCl2NO3P |
|---|---|
Molekulargewicht |
439.1 g/mol |
IUPAC-Name |
N-[(4-bromophenyl)-dimethoxyphosphorylmethyl]-3,4-dichloroaniline |
InChI |
InChI=1S/C15H15BrCl2NO3P/c1-21-23(20,22-2)15(10-3-5-11(16)6-4-10)19-12-7-8-13(17)14(18)9-12/h3-9,15,19H,1-2H3 |
InChI-Schlüssel |
MUNFYJKZPCJMFW-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C(C1=CC=C(C=C1)Br)NC2=CC(=C(C=C2)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





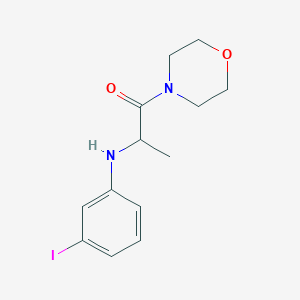
![2-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14916044.png)
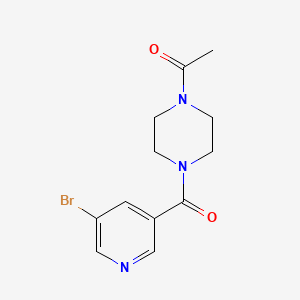
![2-nitro-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14916048.png)

![5A,6-dihydrodibenzo[b,f]oxepine-2,4-diamine](/img/structure/B14916053.png)
![6-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14916054.png)
